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Compound of Interest

Compound Name: 3-Methylpentane-D14

CAS No.: 20586-83-8

Cat. No.: B1436206 Get Quote

)[1]

Introduction & Strategic Overview
3-Methylpentane-d14 (3MP-d14) is a specialized, high-cost solvent primarily utilized in low-

temperature spectroscopy (fluorescence/phosphorescence) and NMR studies.[1] Its non-polar

nature and branched structure allow it to form transparent "glasses" at 77 K (liquid nitrogen

temperatures), preventing the crystallization that fractures sample matrices in linear alkanes.[1]

The Critical Challenge: Commercial 3MP-d14 often contains trace water (

) and dissolved oxygen (

).

Water: Causes "snow" or micro-cracking in low-temp glasses, scattering light and ruining

optical baselines.[1] In NMR, it introduces exchangeable protons.[1]

Oxygen: A potent quencher of triplet states in photophysics.[1]

Cost: At >$500/g, standard distillation (which loses 5–10 mL in "hold-up" volume) is

economically unviable.[1]

This protocol details two methods: Static Sieve Drying (Method A) for general NMR use, and

Cryogenic Vacuum Transfer (Method B) for ultra-high purity spectroscopic applications.[1]
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Decision Matrix: Selecting the Right Workflow
The choice of method depends strictly on the sensitivity of your downstream application.

Start: Define Application Requirement

Standard NMR / IR
(Trace O2 acceptable)

Low-Temp Spectroscopy / Photophysics
(Strict O2 & H2O exclusion)

METHOD A: Static Drying
(Activated 4A Sieves)

 Low Loss, High Throughput

METHOD B: Vacuum Transfer
(Na/Benzophenone + Cryo-Trap)

 Ultra-Dry, Anaerobic

QC: 1H NMR or Coulombic KF

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the appropriate drying protocol based on experimental

sensitivity.
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Parameter Specification Notes

Solvent BP 63.3 °C

Volatile.[1] Significant

evaporation risk during

handling.[1]

Flammability Flash Point -6 °C
Extreme Fire Hazard. Ground

all glassware.[1]

Hygroscopicity Low (Alkane)
However, surface adsorption

on glass is significant.[1]

Isotope Cost High
Protocols prioritize >95%

recovery.

Method A: Static Drying (Molecular Sieves)
Best for: Routine NMR, room-temperature solvent use.[1] Recovery: ~98%

The Mechanism
3-methylpentane is a branched alkane with a kinetic diameter >5 Å. Type 4A Molecular Sieves

(pore size ~4 Å) are ideal because they adsorb water (kinetic diameter 2.6 Å) but exclude the

solvent molecules. This prevents the solvent from being trapped inside the sieve pores,

maximizing recovery.

Protocol Steps
Sieve Activation (CRITICAL):

Do not use sieves directly from the bottle.

Heat Type 4A beads (1.6 mm pellets) to 300°C under high vacuum (<0.1 mbar) for 12–24

hours.

Cool under vacuum or dry Argon.[1]

Loading:
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Add activated sieves to the 3MP-d14 container at a loading of 20% w/v (e.g., 2g sieves for

10mL solvent).

Expert Note: Williams et al. demonstrated that 10-20% loading is required for effective

drying of non-polar solvents within 72 hours [1].[1]

Incubation:

Seal the vessel tightly (Parafilm is insufficient; use a Teflon-lined cap or Young's tap).

Allow to stand for 3–5 days at room temperature. Agitate occasionally.

Filtration:

Draw the solvent through a dried glass wool plug or a 0.2 µm PTFE syringe filter directly

into the NMR tube.

Method B: Cryogenic Vacuum Transfer
(Potassium/Sodium)
Best for: 77K Glass formation, Time-Resolved Emission Spectroscopy (TRES).[1] Recovery:

~90-95% (Losses due to rigorous degassing).[1]

The Mechanism
This method uses a "greaseless" high-vacuum line to distill the solvent from a drying agent

(Sodium/Benzophenone) to a receiver cooled by liquid nitrogen. It eliminates oxygen (via

freeze-pump-thaw) and water (chemical reaction with Na).[1]

Experimental Setup (Graphviz)[1]
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Process Flow

Source Flask
(3MP-d14 + Na/Benzo)

High Vacuum Manifold
(< 10^-3 mbar)

 Vapor Transfer 
Cold Trap
(Liq. N2)

 Protection 

Receiver Flask
(Liq. N2 Cooled)

 Condensation 

Click to download full resolution via product page

Figure 2: Schematic of the Bulb-to-Bulb Vacuum Transfer workflow.

Protocol Steps
Step 1: Pre-Drying (Chemical Scavenging)[1]

In a Schlenk flask (with a high-vacuum Teflon valve), add a small piece of Sodium metal

(washed with hexanes) and a catalytic amount of Benzophenone.[1]

Add the wet 3MP-d14.[1]

Caution: 3MP-d14 boils at 63°C. Do not heat aggressively.[1] Stir at room temperature until

the solution turns deep blue/purple (indicating the formation of the ketyl radical, which only

survives in the absence of water and oxygen).

Step 2: Degassing (Freeze-Pump-Thaw)[1][2]

Hook the flask to the vacuum line.

Freeze: Submerge flask in Liquid

(77 K) until solid.

Pump: Open valve to vacuum for 5–10 mins to remove headspace gases.

Thaw: Close valve. Remove
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. Thaw to room temp (gases trapped in the liquid will bubble out).

Repeat: Perform 3 cycles total.

Step 3: The Transfer

Connect the Source Flask (Blue solution) and a Receiver Flask (Flame-dried, empty) via a

glass bridge or vacuum manifold.[1]

Evacuate the entire system (excluding the solvent).

Close the vacuum source (static vacuum).[1]

Place the Receiver Flask in Liquid

.

Open the Source Flask (kept at Room Temp or slightly warmed water bath ~30°C).

Physics at work: The vapor pressure differential will drive the 3MP-d14 from the warm source

to the cold receiver.

Once transfer is complete, close the Receiver valve.[1] You now have ultra-dry, anaerobic

3MP-d14.[1]

Storage and Handling
Once dried, 3MP-d14 is extremely susceptible to re-contamination by atmospheric moisture.[1]

Vessel: Store in a borosilicate glass flask with a PTFE High-Vacuum Valve (Young's Tap). Do

not use standard ground-glass stoppers (they leak) or rubber septa (they are permeable to

water vapor and leach plasticizers).[1]

Environment: Store in the dark (to prevent photochemical degradation of any impurities) or

inside a glovebox.

Quality Control (Validation)
Before committing the expensive solvent to an experiment, validate dryness.[1][3]
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The Ketyl Test (Visual): If using Method B, the source flask must remain blue. If it turns

yellow/colorless, the solvent was wet, and the drying capacity is exhausted.[1]

Coulometric Karl Fischer: The gold standard. Inject 0.5 mL. Target water content: < 10 ppm.

[1]

1H NMR (The "Free" Check):

Take a spectrum of the neat solvent (or with a capillary of

for lock).

Look for the

singlet. In non-polar solvents like 3MP, water appears as a sharp singlet around 1.5 – 1.6
ppm (distinct from the broad H-bonding peak seen in CDCl3).[1]

Note: If you see a peak at 1.56 ppm, it is likely water.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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